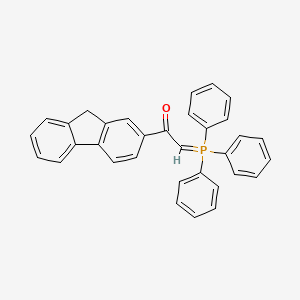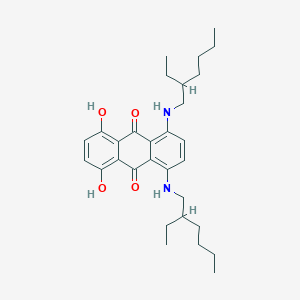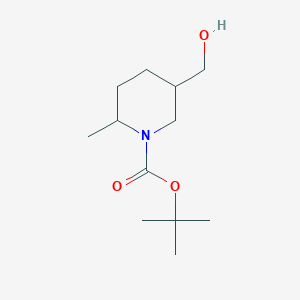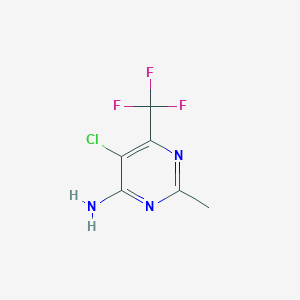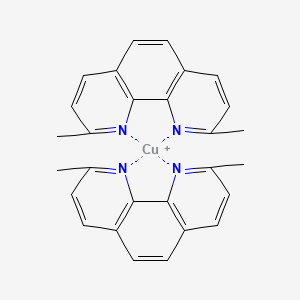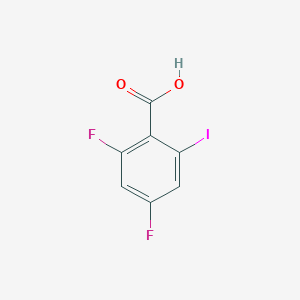![molecular formula C28H20O2S2 B13141595 9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]- CAS No. 506443-27-2](/img/structure/B13141595.png)
9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(benzylthio)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two benzylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives, including 1,5-Bis(benzylthio)anthracene-9,10-dione, are known for their photophysical properties and are used in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzylthio)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Thioether Formation: The anthracene-9,10-dione undergoes a nucleophilic substitution reaction with benzylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(benzylthio)anthracene-9,10-dione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(benzylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The benzylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(benzylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of materials for OLEDs and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 1,5-Bis(benzylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may inhibit topoisomerases or kinases, which are essential for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in OLEDs.
1,5-Bis(phenylthio)anthracene-9,10-dione: Similar structure but with phenylthio groups instead of benzylthio groups.
Uniqueness
1,5-Bis(benzylthio)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of benzylthio groups can influence the compound’s solubility, reactivity, and interaction with biological targets compared to other anthracene derivatives .
Eigenschaften
CAS-Nummer |
506443-27-2 |
|---|---|
Molekularformel |
C28H20O2S2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
1,5-bis(benzylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2S2/c29-27-22-14-8-16-24(32-18-20-11-5-2-6-12-20)26(22)28(30)21-13-7-15-23(25(21)27)31-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
InChI-Schlüssel |
COPUZQNXIHMMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



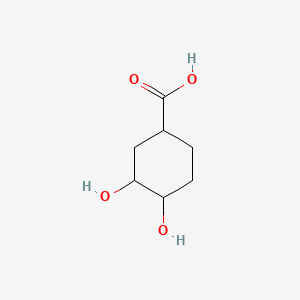
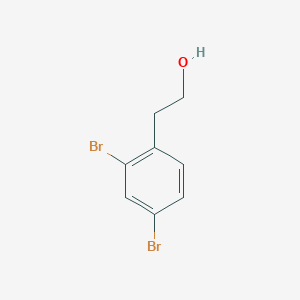
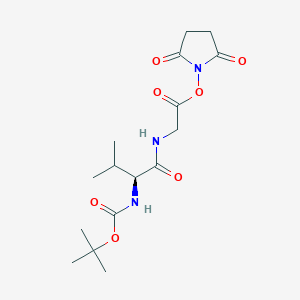
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
